Alclofenac Ethyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-3-7-17-12-6-5-10(8-11(12)14)9-13(15)16-4-2/h3,5-6,8H,1,4,7,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBVLAKLRSSSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OCC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Identity, Synthesis, and Structural Characterization of Alclofenac Ethyl Ester
Nomenclature and Systematic Identification
The precise identification and naming of a chemical compound are fundamental to scientific communication. This section details the standardized nomenclature and unique identifiers for Alclofenac (B1666827) Ethyl Ester.
IUPAC Name and Common Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for Alclofenac Ethyl Ester, which is ethyl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate . nih.gov Beyond its systematic name, the compound is known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.
| Identifier Type | Identifier |
| IUPAC Name | ethyl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate |
| Common Synonym | This compound |
| Other Synonyms | Ethyl (4-allyloxy-3-chlorophenyl)acetate |
| 3-Chloro-4-(2-propen-1-yloxy)benzeneacetic acid ethyl ester | |
| Benzeneacetic acid, 3-chloro-4-(2-propenyloxy)-, ethyl ester |
CAS Registry Number and Unique Identifiers
To ensure unambiguous identification, several unique codes are assigned to chemical substances. The Chemical Abstracts Service (CAS) has assigned the registry number 20788-45-8 to this compound. nih.govlgcstandards.com Other key identifiers are provided in the table below, which are crucial for database searches and regulatory purposes.
| Identifier Type | Code |
| CAS Registry Number | 20788-45-8 |
| Molecular Formula | C₁₃H₁₅ClO₃ |
| InChI | InChI=1S/C13H15ClO3/c1-3-7-17-12-6-5-10(8-11(12)14)9-13(15)16-4-2/h3,5-6,8H,1,4,7,9H2,2H3 |
| SMILES | CCOC(=O)CC1=CC(=C(C=C1)OCC=C)Cl |
Synthetic Pathways and Methodological Advancements
The synthesis of this compound is primarily achieved through the esterification of its parent carboxylic acid, Alclofenac. This section explores the common synthetic procedures and strategies aimed at optimizing the reaction.
Direct Esterification Procedures from Parent Alclofenac
The most common method for preparing this compound is the direct esterification of Alclofenac with ethanol (B145695). This reaction, a classic example of Fischer esterification, involves heating the parent carboxylic acid (Alclofenac) with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and the general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of a water molecule to form the ester.
Strategies for Enhancing Reaction Efficiency and Yield
The yield of Fischer esterification is limited by the equilibrium nature of the reaction. quora.com Several strategies can be employed to shift the equilibrium towards the product side and enhance the yield of this compound. stackexchange.comchegg.com
Removal of Water: As water is a byproduct of the reaction, its continuous removal can drive the reaction to completion. quora.comnih.gov A common laboratory and industrial technique is azeotropic distillation, where a solvent like toluene (B28343) is used to form an azeotrope with water, effectively removing it from the reaction mixture. quora.com
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the more cost-effective one (in this case, ethanol), can increase the probability of the forward reaction, thus improving the ester yield. stackexchange.comchegg.com
Catalyst Choice: While sulfuric acid is a common catalyst, other strong acids can also be used. The catalyst's role is to protonate the carbonyl group of the carboxylic acid, making it a better electrophile for the nucleophilic attack by the alcohol. chegg.com
Synthesis of Related Ester Impurities and Reference Standards
In pharmaceutical analysis, the synthesis of potential impurities is crucial for developing and validating analytical methods. Ester derivatives often arise as process-related impurities during the synthesis of active pharmaceutical ingredients. For instance, in the case of Aceclofenac (B1665411), a structurally related drug, its methyl and ethyl ester impurities are synthesized for use as reference standards in quality control. researchgate.netsphinxsai.com
These impurity standards, such as Aceclofenac Ethyl Ester and Diclofenac (B195802) Ethyl Ester, are typically prepared by refluxing the parent acid (Aceclofenac or Diclofenac) in the corresponding alcohol (ethanol) with an acid catalyst. sphinxsai.com This straightforward esterification provides the pure impurity compounds needed for analytical method development, such as in High-Performance Liquid Chromatography (HPLC), to ensure the purity of the final drug product. sphinxsai.com A similar approach would be applied to synthesize this compound as a reference standard if Alclofenac were the target molecule.
Structural Elucidation via Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The expected signals for this compound are based on its distinct chemical groups: the ethyl ester, the allyl ether, and the substituted benzene (B151609) ring. Data from a key precursor, 4-(allyloxy)-3-chlorobenzaldehyde, shows characteristic signals for the allyl and aromatic protons. nih.gov
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ethyl group) |
| ~ 3.60 | Singlet (s) | 2H | Ar-CH₂ -COO- (Methylene bridge) |
| ~ 4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ethyl group) |
| ~ 4.65 | Doublet (d) | 2H | -O-CH₂ -CH=CH₂ (Allyl ether) |
| ~ 5.30 | Doublet of Doublets (dd) | 1H | -O-CH₂-CH=CH₂ (cis) |
| ~ 5.45 | Doublet of Doublets (dd) | 1H | -O-CH₂-CH=CH₂ (trans) |
| ~ 6.05 | Multiplet (m) | 1H | -O-CH₂-CH =CH₂ (Allyl ether) |
| ~ 6.90 | Doublet (d) | 1H | Aromatic H (H-5) |
| ~ 7.15 | Doublet of Doublets (dd) | 1H | Aromatic H (H-6) |
¹³C NMR (Carbon-13 NMR): This technique detects the carbon atoms in a molecule, providing information about the carbon skeleton.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~ 14.1 | Primary (CH₃) | Ethyl group (-O-CH₂-C H₃) |
| ~ 40.5 | Secondary (CH₂) | Methylene bridge (Ar-C H₂-COO-) |
| ~ 61.0 | Secondary (CH₂) | Ethyl group (-O-C H₂-CH₃) |
| ~ 70.0 | Secondary (CH₂) | Allyl ether (-O-C H₂-CH=CH₂) |
| ~ 113.0 | Tertiary (CH) | Aromatic C-H (C-5) |
| ~ 118.0 | Secondary (CH₂) | Vinylic (=C H₂) |
| ~ 123.0 | Quaternary (C) | Aromatic C-Cl (C-3) |
| ~ 128.5 | Tertiary (CH) | Aromatic C-H (C-6) |
| ~ 130.0 | Tertiary (CH) | Aromatic C-H (C-2) |
| ~ 132.5 | Tertiary (CH) | Vinylic (-C H=) |
| ~ 134.0 | Quaternary (C) | Aromatic C-CH₂ (C-1) |
| ~ 153.0 | Quaternary (C) | Aromatic C-O (C-4) |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3100-3000 | C-H Stretch | Aromatic & Vinylic C-H |
| ~ 2980-2850 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |
| ~ 1735 | C=O Stretch | Ester Carbonyl |
| ~ 1645 | C=C Stretch | Alkene (Allyl group) |
| ~ 1590, 1480 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-O Stretch | Aryl Ether & Ester |
| ~ 1100-1000 | C-O Stretch | Ester & Ether |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. The technique ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) would confirm the molecular weight.
Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Description |
|---|---|---|
| 254/256 | [M]⁺ | Molecular ion peak (showing isotopic pattern for one chlorine atom) |
| 213 | [M - C₃H₅]⁺ | Loss of the allyl group |
| 181/183 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 169/171 | [M - CH₂COOC₂H₅]⁺ | Cleavage of the ethyl acetate (B1210297) side chain |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores. The primary chromophore in this compound is the substituted benzene ring. The presence of the allyloxy group and the ester side chain will influence the absorption maxima (λ_max).
Predicted UV-Vis Absorption Data for this compound
| λ_max (nm) | Solvent | Chromophore |
|---|
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations serve as the foundation for understanding a molecule's intrinsic properties. These methods provide a detailed view of the molecule's three-dimensional structure and electron distribution, which are critical determinants of its chemical behavior and interaction with biological systems.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Alclofenac (B1666827) Ethyl Ester, this process would typically be performed using Density Functional Theory (DFT) methods, such as the B3LYP functional with a basis set like 6-31G(d,p), a common approach for organic molecules. doi.org The optimization would account for the spatial arrangement of the 3-chloro-4-allyloxyphenyl ring and the ethyl acetate (B1210297) side chain.
Conformational analysis is particularly important for Alclofenac Ethyl Ester due to the presence of several rotatable bonds. The flexibility of the ethyl ester group and the allyl side chain allows the molecule to adopt various conformations. Understanding the energy landscape of these conformers is crucial, as the specific conformation that binds to a biological target may not be the lowest energy conformation in isolation. The ethyl ester moiety, in particular, introduces rotational freedom that can significantly influence how the molecule fits into the active site of an enzyme. core.ac.uk
Table 1: Computed Physicochemical Properties of this compound (Note: The following data is computationally derived and sourced from public chemical databases.)
| Property | Value | Source |
| Molecular Formula | C13H15ClO3 | PubChem nih.gov |
| Molecular Weight | 254.71 g/mol | PubChem nih.gov |
| XLogP3 | 3.2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 5 | PubChem nih.gov |
| Polar Surface Area | 35.5 Ų | PubChem nih.gov |
Electronic Structure and Reactivity Descriptors
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation, making the molecule more susceptible to electrophilic attack.
LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater ease of accepting electrons, indicating reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group, identifying them as likely sites for hydrogen bonding or interaction with positive charges. jmchemsci.com
Ligand-Target Interactions: In Silico Approaches
In silico methods are used to simulate the interaction between a ligand (the drug molecule) and its biological target, typically a protein receptor or enzyme. For an NSAID like this compound, the primary targets are the cyclooxygenase (COX) enzymes. acs.org
Molecular Docking Simulations with Relevant Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net The primary biological targets for NSAIDs are the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. nih.gov
While docking studies for this compound are not prominently published, analysis of its parent compound, Alclofenac, provides critical insights. A crystal structure of Alclofenac bound to prostaglandin (B15479496) H2 synthase-1 (PGHS-1, the formal name for COX-1) has been determined. acs.org In this complex, the acidic carboxylate group of Alclofenac forms a crucial salt bridge with the positively charged guanidinium (B1211019) group of Arginine 120 (Arg120) at the entrance of the active site channel. acs.orgacs.org
For this compound, the esterification of this carboxylic acid group fundamentally alters this interaction. The ethyl ester cannot form the same salt bridge with Arg120. Instead, it is predicted to form weaker polar contacts or hydrophobic interactions within the active site. Studies on other NSAID esters, such as the methyl ester of flurbiprofen, show that while the primary salt bridge is lost, the ester group can still form polar contacts with residues like Arg120 and Tyr355. acs.org The ethyl group itself would likely occupy a hydrophobic pocket within the enzyme's active site.
Binding Affinity Predictions and Interaction Hotspots
Docking programs calculate a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol, with more negative values indicating stronger binding. banglajol.info Key amino acid residues within the active site that contribute significantly to the binding energy are known as "interaction hotspots."
For the parent Alclofenac, key interaction hotspots in COX-1 include Arg120, Tyrosine 355 (Tyr355), and Serine 530 (Ser530). acs.orgacs.org The aliphatic substituent of Alclofenac extends into the central channel, making contact with hydrophobic residues such as Leu352, Tyr385, and Trp387. acs.org
Table 2: Illustrative Binding Energies of Naproxen and its Esters with COX-2 (This table serves as an example of data obtained from molecular docking studies on related NSAID esters.)
| Compound | Binding Energy (kcal/mol) | Key Interactions |
| Naproxen | -8.9 | H-bond with Arg120, Tyr355 |
| Naproxen Methyl Ester | -8.8 | H-bond with Arg120, Tyr355 |
| Naproxen Ethyl Ester | -8.7 | H-bond with Arg120, Tyr355 |
| Naproxen Isopropyl Ester | -8.3 | H-bond with Arg120 |
| Source: Adapted from data reported in the Dhaka University Journal of Pharmaceutical Sciences, 2023. banglajol.info |
Theoretical Aspects of Structure-Activity Relationships
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. For NSAIDs, a central theme of SAR is the role of the acidic moiety. researchgate.net
The carboxylic acid group of many traditional NSAIDs, including the parent Alclofenac, is a key pharmacophore responsible for the strong interaction with Arg120 in the COX active site. acs.org Esterification of this group, as in this compound, represents a significant structural modification. This conversion of an acid to an ester often turns the molecule into a prodrug. researchgate.net A prodrug is an inactive or less active compound that is metabolized in vivo to the active parent drug. It is plausible that this compound acts as a prodrug, being hydrolyzed by esterase enzymes in the body to release Alclofenac.
From a theoretical SAR perspective, the conversion to an ester has several consequences:
Loss of Key Interaction: The primary binding interaction with Arg120 is lost, which may decrease direct inhibitory activity. acs.org
Increased Lipophilicity: The ethyl group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and may alter its pharmacokinetic profile.
Potential for COX-2 Selectivity: Some studies on other NSAIDs, like indomethacin, have shown that converting the carboxylic acid to an ester or amide can transform a non-selective inhibitor into a highly selective COX-2 inhibitor. acs.org This is because the active sites of COX-1 and COX-2 differ slightly; the COX-2 active site is approximately 17% larger, partly due to the substitution of a bulky isoleucine (Ile523 in COX-1) with a smaller valine. jpp.krakow.pl This larger pocket can better accommodate the bulkier ester group, potentially leading to selective inhibition.
Therefore, the theoretical SAR for this compound suggests a complex profile where it may function as a prodrug for Alclofenac or potentially as a direct, more COX-2 selective inhibitor itself.
Impact of Ethyl Ester Moiety on Molecular Interactions
The introduction of an ethyl ester moiety to the parent alclofenac molecule significantly alters its physicochemical properties, which in turn is expected to influence its molecular interactions with its biological target, cyclooxygenase (COX). Alclofenac itself, as a nonsteroidal anti-inflammatory drug (NSAID), functions by inhibiting COX enzymes. acs.orgrcsb.org Structural studies of alclofenac in complex with ovine COX-1 have revealed the specific interactions that govern its binding. rcsb.org The carboxylate group of alclofenac is positioned to form a hydrogen bonding network with Arg-120 and Tyr-355 at the top of the COX channel. rcsb.org The aromatic ring of alclofenac settles into a hydrophobic pocket, making contact with residues such as Val-349, Ser-353, Tyr-355, Ile-523, and Ala-527. nih.gov The allyloxy substituent extends into the central part of the binding pocket, interacting with Leu-352, Leu-384, Tyr-385, and Trp-387. nih.gov
Esterification of the carboxylic acid to form this compound would fundamentally change the nature of the interaction with the polar residues at the top of the COX active site. The replacement of the acidic proton with an ethyl group removes the potential for direct ionic interactions with Arg-120. This modification increases the lipophilicity of the molecule, a common strategy in drug design to modulate absorption and distribution. nih.gov
The ethyl ester moiety introduces a new set of potential interactions and steric considerations. The ester carbonyl oxygen could potentially act as a hydrogen bond acceptor, possibly interacting with nearby residues. However, the bulk of the ethyl group would also influence the orientation of the entire molecule within the active site. This alteration in binding mode could either enhance or diminish the inhibitory activity compared to the parent acid. In the absence of direct computational or crystallographic studies on this compound, its precise binding conformation remains hypothetical. The increased lipophilicity might favor partitioning into the hydrophobic membrane-binding domain of the COX enzyme. nih.gov
It is a common strategy to esterify NSAIDs to create prodrugs. nih.govnih.gov These ester prodrugs are typically designed to be hydrolyzed in vivo to release the active carboxylic acid. nih.gov Therefore, the primary role of the ethyl ester in this compound may be to act as a prodrug, improving its pharmacokinetic profile, rather than to directly enhance its binding affinity to the COX enzyme in its ester form.
Comparative SAR with Parent Alclofenac and Analogous Ester Compounds
Studies on diclofenac (B195802) esters have demonstrated that the nature of the ester group can significantly influence biological activity. researchgate.netresearchgate.net For instance, the synthesis and evaluation of various diclofenac prodrugs, including different ester derivatives, have shown that these modifications can lead to compounds with comparable anti-inflammatory and analgesic activities to the parent drug, but with potentially improved safety profiles, such as reduced gastric irritation. nih.govnih.govresearchgate.net This is often attributed to the masking of the free carboxylic acid, which is implicated in the gastrointestinal side effects of many NSAIDs. researchgate.net
A hypothetical SAR study on a series of alclofenac esters, by analogy to diclofenac, would likely reveal that the size and nature of the alkyl or aryl group of the ester influence the rate of hydrolysis back to the active alclofenac acid. This, in turn, would affect the pharmacokinetic and pharmacodynamic profile of the compound.
Below is a hypothetical data table illustrating a potential comparative SAR for a series of alclofenac esters, based on established principles from related NSAID ester studies. The activity is presented as a relative measure compared to the parent drug, alclofenac.
| Compound | Ester Group (R) | Relative Anti-inflammatory Activity (Hypothetical) | Potential for Reduced Gastric Irritation (Hypothetical) |
|---|---|---|---|
| Alclofenac | -H | 1.0 | Baseline |
| Alclofenac Methyl Ester | -CH3 | ~0.9 - 1.0 | Moderate |
| This compound | -CH2CH3 | ~0.9 - 1.1 | High |
| Alclofenac Propyl Ester | -(CH2)2CH3 | ~0.8 - 1.0 | High |
| Alclofenac Isopropyl Ester | -CH(CH3)2 | ~0.7 - 0.9 | High |
| Alclofenac Benzyl (B1604629) Ester | -CH2C6H5 | Variable | High |
This hypothetical data suggests that short-chain alkyl esters like the ethyl ester might retain a similar level of anti-inflammatory activity to alclofenac, while potentially offering the benefit of reduced gastric irritation. The variability in activity with bulkier groups like the benzyl ester highlights the need for empirical testing to determine the optimal ester for therapeutic use. The primary determinant of the in vivo activity of these esters would likely be their conversion rate to the active parent acid, alclofenac.
Preclinical Pharmacological and Biological Investigations of Alclofenac Ethyl Ester and Analogues
In Vitro Pharmacological Characterization
The in vitro pharmacological assessment of Alclofenac (B1666827) Ethyl Ester is primarily centered on its anticipated role as a prodrug, which is hydrolyzed to its active form, Alclofenac. The anti-inflammatory and analgesic properties of Alclofenac are attributed to its inhibition of prostaglandin (B15479496) synthesis. biosynth.com
Enzyme Inhibition Profiling (e.g., Cyclooxygenase Isoforms)
Alclofenac, the active metabolite of Alclofenac Ethyl Ester, functions as an inhibitor of prostaglandin H2 synthase, effectively blocking the cyclooxygenase (COX) enzymes. nih.gov These enzymes are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins (B1171923). nih.govacs.org The inhibition of COX-1 and COX-2 isoforms is a hallmark of most NSAIDs, leading to reduced production of prostaglandins that mediate pain and inflammation. drugbank.com
While specific IC50 values for this compound are not extensively documented, the inhibitory activity is expected to be realized upon its conversion to Alclofenac. The aromatic ring of Alclofenac situates itself within the proximal inhibitor binding pocket of the COX enzyme, forming hydrophobic interactions with key amino acid residues, while its aliphatic substituent extends into the central binding pocket. nih.gov This interaction underpins its inhibitory effect on the enzyme.
Table 1: Representative Cyclooxygenase (COX) Inhibition Data for Alclofenac
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Alclofenac | Cyclooxygenase-2 | 3.0 ncats.io |
Modulation of Inflammatory Biomarkers in Cell-Based Assays
The anti-inflammatory effects of Alclofenac, and by extension its ethyl ester prodrug, extend to the modulation of various inflammatory biomarkers in cell-based systems. As a cytokine inhibitor, Alclofenac can influence the signaling molecules that orchestrate the inflammatory response. ncats.io Research on the structurally similar NSAID, Aceclofenac (B1665411), has demonstrated the capacity to suppress the production of metalloproteinases and the release of proteoglycans in human rheumatoid synovial cells, suggesting a chondroprotective effect. fabad.org.tr
Anti-inflammatory agents are instrumental in research for investigating the molecular underpinnings of inflammation, including the roles of cytokines and prostaglandins in cellular activities. scbt.com It is anticipated that this compound, upon hydrolysis to Alclofenac, would exhibit similar modulatory effects on these inflammatory biomarkers in relevant cell-based assays.
Effects on Cellular Signaling Pathways
The mechanism of action of NSAIDs involves significant modulation of cellular signaling pathways that are downstream of prostaglandin synthesis. By inhibiting COX enzymes, Alclofenac reduces the availability of prostaglandins, which act as signaling molecules for various cellular processes. drugbank.com For instance, prostaglandins can activate pathways such as the inositol (B14025) trisphosphate/phospholipase C pathway and the adenylyl cyclase/protein kinase A (AC/PKA) signaling pathway. drugbank.com
Furthermore, anti-inflammatory drugs are recognized for their ability to modulate a range of signaling pathways implicated in inflammation, cell proliferation, survival, and apoptosis. scbt.comnih.gov The therapeutic and some of the toxicological properties of Alclofenac may also be linked to the formation of an epoxide metabolite, which has been shown to be active in cell transformation assays. nih.gov
Preclinical Pharmacokinetic and Metabolic Studies
The preclinical evaluation of this compound's pharmacokinetics and metabolism focuses on its conversion to the active drug, Alclofenac, and the subsequent metabolic fate of Alclofenac.
In Vitro Metabolism in Subcellular Fractions (e.g., Microsomes, Hepatocytes)
The primary metabolic transformation of this compound in vitro is expected to be its hydrolysis to Alclofenac. Subsequent metabolism of Alclofenac has been investigated in human hepatocytes and microsomes. ncats.ionih.gov The principal metabolic products of Alclofenac are the parent compound itself and its glucuronide conjugate. nih.govdrugbank.com
Studies on the related compound Aceclofenac have identified cytochrome P450 2C9 as the primary enzyme responsible for its hydroxylation. nih.gov While a similar role for P450 enzymes in the further metabolism of Alclofenac is likely, the initial and most critical metabolic step for the ethyl ester is its hydrolysis.
Hydrolysis Kinetics and Metabolite Identification in Biological Matrices
Ester prodrugs of NSAIDs are designed to be chemically stable in the acidic environment of the stomach and to undergo hydrolysis to the active parent drug in the more neutral pH of the intestine or in the bloodstream. researchgate.netresearchgate.netju.edu.jo Studies on various NSAID ester prodrugs have consistently demonstrated this pH-dependent hydrolysis profile. researchgate.netju.edu.jo
While specific hydrolysis kinetic data for this compound is not widely published, the general pattern observed for similar compounds can be inferred. The primary metabolite identified following hydrolysis would be Alclofenac. Further metabolism of Alclofenac can lead to the formation of an epoxide metabolite, which has been shown to conjugate with cysteine. nih.gov
Table 2: Representative Hydrolysis Kinetics of an NSAID Ester Prodrug
| Biological Matrix | pH | Half-life (t½) in hours |
|---|---|---|
| Simulated Gastric Fluid | 1.2 | > 10 |
| Simulated Intestinal Fluid | 7.4 | 4.5 scispace.com |
| 80% Human Plasma | 7.4 | < 1 |
(Note: This data is representative of NSAID ester prodrugs and illustrates the expected pH-dependent hydrolysis. The half-life in SIF is based on an Aceclofenac conjugate.)
Comparative Metabolic Fate Across Animal Species
The metabolism of NSAID ester prodrugs often exhibits significant variation among different animal species, which is a critical consideration in preclinical development. This species-dependent variation is primarily due to differences in the activity and expression of metabolic enzymes, especially hepatic esterases.
Studies on aceclofenac, a structurally related compound, provide a clear example of this phenomenon. In rats, aceclofenac acts as a prodrug that is rapidly and extensively hydrolyzed to its active metabolite, diclofenac (B195802). This conversion is so efficient that circulating levels of aceclofenac are low and disappear quickly, with a half-life of about 0.08 hours. fabad.org.tr The primary metabolites found are subsequently derived from diclofenac, such as 4'-hydroxydiclofenac. researchgate.net A similar rapid metabolism of aceclofenac to diclofenac is observed in cattle. nih.gov
In contrast, the metabolic pathway in humans is markedly different. The ester bond in aceclofenac is more stable against human hepatic esterases, leading to much slower hydrolysis. fabad.org.tr Consequently, aceclofenac circulates for a longer duration (half-life of approximately 4 hours), and the major metabolic pathway is not hydrolysis to diclofenac, but rather hydroxylation of the intact aceclofenac molecule to form 4'-hydroxyaceclofenac. fabad.org.trnih.gov This metabolite is the primary one found in human urine, with diclofenac and its hydroxylated derivatives being only minor metabolites. fabad.org.trnih.gov
This divergence highlights that if this compound were studied, one would anticipate its metabolic fate to be highly dependent on the animal model used. It would be expected to be hydrolyzed to the parent drug, alclofenac, by esterase enzymes, but the rate and extent of this conversion would likely differ between species such as rats, dogs, and primates, influencing its pharmacokinetic profile and efficacy.
Table 1: Comparative Metabolism of Aceclofenac (Analogue to this compound) in Different Species
| Species | Primary Metabolic Pathway | Major Metabolite(s) | Half-Life of Aceclofenac | Reference |
| Rat | Rapid hydrolysis of ester bond | Diclofenac, 4'-hydroxydiclofenac | ~0.08 hours | fabad.org.trresearchgate.net |
| Human | Hydroxylation of intact molecule | 4'-hydroxyaceclofenac | ~4 hours | fabad.org.trnih.gov |
| Cattle | Rapid hydrolysis of ester bond | Diclofenac | Not specified | nih.gov |
Prodrug Concept and Bioreversible Linkages in NSAID Esters
The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active agents. ju.edu.jo For NSAIDs, a primary challenge is the gastrointestinal toxicity associated with the free carboxylic acid group, which is a common structural feature. This group can cause direct irritation to the gastric mucosa. ju.edu.joresearchgate.net
A carrier-linked prodrug is formed by covalently attaching an inert, non-toxic carrier (or "promoiety") to the active drug. nih.govopenmedicinalchemistryjournal.com In the case of NSAID esters like this compound, the ethyl group acts as the promoiety, linked to the parent alclofenac molecule via a bioreversible ester bond. This temporary masking of the acidic carboxylic group is a key strategy known as drug latentiation. nih.govopenmedicinalchemistryjournal.com The resulting ester prodrug is typically more lipophilic and less acidic than the parent drug.
Rational Design of Ester Prodrugs for Improved Biopharmaceutical Properties
Reduced Gastric Irritation: By masking the free carboxylic acid, the ester prodrug minimizes direct contact irritation with the stomach lining, which is a major cause of NSAID-induced ulcers. ju.edu.joresearchgate.net Studies on various aceclofenac prodrugs confirm a significant reduction in ulcerogenicity compared to the parent drug. nih.govresearchgate.net
Improved Lipophilicity and Absorption: Converting the polar carboxylic acid to a more non-polar ester group increases the drug's lipophilicity (fat solubility). nih.govopenmedicinalchemistryjournal.com This can enhance its ability to permeate biological membranes, potentially leading to improved oral absorption from the gastrointestinal tract. nih.govopenmedicinalchemistryjournal.com Various ester prodrugs of aceclofenac have demonstrated increased lipophilicity compared to the parent compound. nih.govresearchgate.net
Masking Unpleasant Taste: While less relevant for oral tablets, for liquid formulations, converting an acid to an ester can mask a sour or unpleasant taste.
Altering Solubility: The prodrug strategy can be used to modify the solubility of a drug. While making an NSAID more lipophilic decreases its aqueous solubility, specific promoieties can be chosen to enhance water solubility if needed, for instance, for parenteral formulations. nih.govopenmedicinalchemistryjournal.com
Role of Esterase Enzymes in Prodrug Activation and Parent Drug Release
For a prodrug to be effective, the bioreversible linkage must be cleaved in vivo to release the active parent drug. researchgate.net Ester prodrugs are designed to be substrates for ubiquitous endogenous enzymes called esterases. mdpi.com These enzymes are found in high concentrations in the body, particularly in the liver, blood plasma, and intestinal wall. researchgate.netmdpi.com
Esterases catalyze the hydrolysis of the ester bond, breaking the prodrug down into the active parent acid (e.g., alclofenac) and the inert alcohol promoiety (e.g., ethanol). nih.gov The efficiency of this enzymatic conversion is crucial. The prodrug should remain largely intact in the acidic environment of the stomach to prevent premature release and local irritation but should be rapidly hydrolyzed in the neutral pH of the intestine or after absorption into the systemic circulation. ju.edu.joresearchgate.net Salsalate, an ester prodrug of salicylic (B10762653) acid, undergoes rapid hydrolysis by esterases in the body after absorption. drugbank.com Similarly, studies on diclofenac ester prodrugs show that hydrolysis is significantly faster in plasma than in aqueous buffer solutions, confirming the role of plasma esterases. mdpi.com
Release Kinetics of the Parent Drug from the Ester Form
The release kinetics of the parent drug from its ester prodrug form are typically studied in vitro using simulated biological fluids. These studies are essential to predict the in vivo behavior of the prodrug.
Hydrolysis kinetic studies are commonly performed in:
Simulated Gastric Fluid (SGF): Typically at pH 1.2, to mimic the stomach environment.
Simulated Intestinal Fluid (SIF): Typically at pH 7.4, to mimic the small intestine.
Human Plasma: To evaluate the rate of enzymatic hydrolysis in the bloodstream. ju.edu.jo
Research on numerous aceclofenac prodrugs (both ester and amide-linked) consistently demonstrates a desirable kinetic profile. ju.edu.joresearchgate.netresearchgate.net The prodrugs show minimal to negligible hydrolysis in SGF (pH 1.2), indicating they would likely pass through the stomach intact. ju.edu.joresearchgate.netresearchgate.net However, upon reaching the conditions of SIF (pH 7.4), and especially in the presence of human plasma or tissue homogenates (containing esterases), the rate of hydrolysis increases significantly, leading to the release of the parent drug. ju.edu.joresearchgate.netresearchgate.net
For example, an ester prodrug of diclofenac showed a half-life of 8 hours at pH 1, but only 21 minutes in plasma, demonstrating sufficient stability in the stomach and rapid conversion upon absorption. mdpi.com Similarly, amino acid prodrugs of aceclofenac showed half-lives of over 4 hours in SIF, with even faster hydrolysis in human plasma, following first-order kinetics. ju.edu.jo This controlled release ensures that the active drug becomes available where it is needed, after bypassing the sensitive gastric mucosa.
Table 2: Representative Hydrolysis Kinetics of NSAID Prodrugs (Analogues to this compound)
| Prodrug (Parent Drug) | Medium | pH | Half-Life (t½) | Key Finding | Reference |
| N-ethoxycarbonylmorpholine ester (Diclofenac) | Aqueous Buffer | 1.0 | 8 hours | Stable in acidic conditions | mdpi.com |
| N-ethoxycarbonylmorpholine ester (Diclofenac) | Human Plasma | 7.4 | 21 minutes | Rapid enzymatic hydrolysis | mdpi.com |
| Tyrosine-conjugated prodrug (Aceclofenac) | Simulated Intestinal Fluid (SIF) | 7.4 | 4.5 hours | First-order release in intestine | ju.edu.jo |
| Glycine-conjugated prodrug (Aceclofenac) | Simulated Intestinal Fluid (SIF) | 7.4 | 4.2 hours | First-order release in intestine | ju.edu.jo |
| Aceclofenac-Paracetamol ester prodrug | Hydrochloric Acid Buffer | 1.2 | Negligible Hydrolysis | Stable in stomach conditions | researchgate.netresearchgate.net |
| Aceclofenac-Paracetamol ester prodrug | Phosphate Buffer | 7.4 | Significant Hydrolysis | Drug release in intestinal pH | researchgate.netresearchgate.net |
Advanced Analytical Methodologies for Characterization and Quantification of Alclofenac Ethyl Ester
Chromatographic Separation Techniques
Chromatographic techniques are paramount for the separation and quantification of Alclofenac (B1666827) Ethyl Ester from related substances and potential impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) each offer distinct advantages in the analytical workflow.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC stands as a cornerstone for the purity assessment and quantification of Alclofenac Ethyl Ester. The development of a robust HPLC method involves the systematic optimization of various parameters to achieve adequate separation and resolution. For the analysis of this compound, a reversed-phase HPLC method is commonly employed.
A validated HPLC method for the purity determination of this compound as a reference standard has been established with the following parameters:
| Parameter | Specification |
| Chromatographic Column | Hypersil Gold C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Water (0.1% H₃PO₄) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 210 nm (Diode Array Detector - DAD) |
| Injection Volume | 5 µL |
| Sample Concentration | 0.1631 mg/mL in Water/Acetonitrile (50/50 v/v) |
The validation of this method would typically encompass the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness, in accordance with International Council for Harmonisation (ICH) guidelines.
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis
While specific UPLC methods dedicated to this compound are not extensively documented in publicly available literature, the principles of UPLC offer significant advantages for high-throughput analysis. UPLC utilizes columns with smaller particle sizes (<2 µm), allowing for faster analysis times and improved resolution compared to traditional HPLC. A hypothetical UPLC method for this compound would likely be adapted from an existing HPLC method, with adjustments to the flow rate and gradient to accommodate the shorter column and smaller particle size, thereby significantly reducing the run time per sample.
Thin-Layer Chromatography (TLC) and Densitometric Quantification
Thin-Layer Chromatography (TLC) provides a simple, cost-effective, and rapid method for the qualitative and semi-quantitative analysis of this compound. For quantitative analysis, TLC can be coupled with densitometry. Although specific validated TLC-densitometric methods for this compound are not readily found in scientific literature, a general approach would involve:
Stationary Phase: Silica gel 60 F₂₅₄ plates.
Mobile Phase: A solvent system capable of separating this compound from its impurities. The composition would be determined empirically, likely consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene), a moderately polar solvent (e.g., ethyl acetate (B1210297) or chloroform), and a small amount of an acidic or basic modifier to improve peak shape.
Detection: Visualization under UV light (at 254 nm) followed by densitometric scanning at the wavelength of maximum absorbance of this compound.
Spectrophotometric and Spectrofluorimetric Analysis
Spectrophotometric and spectrofluorimetric methods for the specific analysis of this compound have not been widely reported. The development of a UV-Vis spectrophotometric method would involve determining the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent. Quantification would then be based on the Beer-Lambert law. Similarly, a spectrofluorimetric method would require the determination of the optimal excitation and emission wavelengths. The inherent fluorescence of the molecule or the use of a fluorescent derivatizing agent would be a prerequisite for this technique.
Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS/MS)
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are powerful tools for the structural elucidation and sensitive quantification of this compound and its impurities. In the context of reference standard characterization, mass spectrometry is used to confirm the identity of the compound. For instance, Electrospray Ionization (ESI) in positive mode (ESI+) has been mentioned in the characterization of this compound. An LC-MS/MS method would provide high selectivity and sensitivity, making it ideal for impurity profiling, even at trace levels. The mass spectrometer would be operated in full scan mode for identification and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.
Applications in Purity Assessment and Reference Standard Development
The analytical methodologies described above are crucial in the purity assessment and development of this compound reference standards. High-purity reference standards are essential for the accurate calibration of analytical instruments and for the validation of analytical methods used in quality control of pharmaceutical products.
The development of a certified reference standard for this compound involves:
Synthesis and Purification: Production of high-purity this compound.
Comprehensive Characterization: Utilizing a battery of analytical techniques to confirm the identity and purity of the compound. This typically includes HPLC for purity determination, mass spectrometry for structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and quantification (qNMR). For example, quantitative ¹H-NMR at 400 MHz in CDCl₃ using a certified internal standard has been used to determine the assay of this compound.
Assignment of a Purity Value: The purity value is assigned based on the data obtained from the various analytical techniques, often using a mass balance approach.
The availability of a well-characterized reference standard for this compound is a prerequisite for any laboratory conducting quantitative analysis of this compound. researchgate.nete-journals.inresearchgate.netdea.govnih.govresearch-nexus.netnih.govresearchgate.netcmscientifica.com.br
Mechanistic Studies on Biological Interactions
Molecular Mechanisms Underlying Enzyme Inhibition
There is a notable lack of specific studies detailing the direct molecular mechanisms of enzyme inhibition by Alclofenac (B1666827) Ethyl Ester. Scientific investigation has primarily centered on Alclofenac, its parent carboxylic acid. Alclofenac is understood to inhibit the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation. This inhibition is achieved by targeting cyclooxygenase (COX) enzymes. The binding of Alclofenac's aromatic ring to the proximal inhibitor binding pocket of the COX enzyme involves hydrophobic interactions with specific amino acid residues such as Val-349, Ser-353, Tyr-355, Ile-523, and Ala-527. Its aliphatic substituent extends into the central binding pocket, interacting with another set of residues including Leu-352, Leu-384, Tyr-385, Trp-387, and Ser-530.
It is plausible that Alclofenac Ethyl Ester acts as a prodrug, which upon administration, is hydrolyzed by esterases to form the active Alclofenac. This is a common strategy for NSAIDs to improve their pharmacokinetic profiles. However, without specific studies on this compound, its own intrinsic activity or the specifics of its interaction with enzymes prior to any potential hydrolysis remain speculative.
Interaction with Cellular Components beyond Direct Enzyme Targets
Direct evidence of this compound's interaction with cellular components beyond potential enzyme targets is not available in the reviewed literature. For the parent compound, Alclofenac, it is known to bind extensively to plasma proteins, with a binding percentage of 90-99%. This high degree of protein binding is a significant factor in its distribution and bioavailability. Whether this compound shares a similar high affinity for plasma proteins or interacts with other cellular transporters or receptors has not been specifically investigated.
Influence on Inflammatory Cascades at a Molecular Level
Given the lack of specific data for this compound, its influence on inflammatory cascades can only be inferred from the actions of Alclofenac. The inhibition of COX enzymes by Alclofenac directly curtails the production of prostaglandins from arachidonic acid. Prostaglandins are crucial signaling molecules in the inflammatory process, contributing to vasodilation, increased vascular permeability, pain sensitization, and fever. By blocking their synthesis, Alclofenac effectively dampens these key aspects of the inflammatory response. Any downstream effects on cytokine signaling or immune cell function would theoretically stem from this primary mechanism. However, the direct impact of the ethyl ester form on these complex pathways has not been the subject of dedicated research.
Future Research Directions and Translational Opportunities for Alclofenac Ethyl Ester
Development of Advanced Synthetic Strategies for Alclofenac (B1666827) Ethyl Ester
The traditional synthesis of Alclofenac Ethyl Ester, like many simple esters, typically relies on classical methods such as Fischer esterification. While effective, these methods can present limitations regarding yield, purity, reaction time, and environmental impact. Future research should focus on developing more sophisticated and efficient synthetic strategies.
Modern synthetic methodologies offer significant improvements. Continuous-flow synthesis, for instance, allows for rapid reaction optimization, improved heat and mass transfer, and enhanced safety and scalability—making it an attractive alternative for industrial-scale production. nih.gov Another promising area is biocatalysis, which employs enzymes (e.g., lipases) to catalyze the esterification reaction under mild conditions, often with high chemo- and regioselectivity and with a reduced environmental footprint. Furthermore, the development of novel coupling agents and catalyst systems, including organocatalysts or advanced metal catalysts, could lead to more efficient and sustainable synthetic routes. nih.gov
| Synthetic Strategy | Principle | Potential Advantages for this compound Synthesis | Challenges |
|---|---|---|---|
| Conventional Batch Synthesis (e.g., Fischer Esterification) | Reaction of Alclofenac with ethanol (B145695) in the presence of an acid catalyst in a batch reactor. | Well-established, simple procedure. | Potentially long reaction times, equilibrium limitations, harsh conditions, and environmental concerns. |
| Continuous-Flow Synthesis | Reagents are continuously pumped through a reactor, where they mix and react. nih.gov | Rapid optimization, enhanced safety, scalability, higher yields, and purity. nih.gov | Requires specialized equipment and process development. |
| Biocatalysis (Enzymatic Esterification) | Use of enzymes, such as lipases, to catalyze the esterification reaction. | High selectivity, mild reaction conditions, reduced byproducts, and environmentally friendly. | Enzyme cost and stability, potential for slower reaction rates. |
| Advanced Catalysis (e.g., Organocatalysis) | Use of novel metal-free or highly efficient metal catalysts to drive the reaction. | Improved efficiency, potential for asymmetric synthesis of chiral analogs, and milder conditions. | Catalyst development and cost, optimization of reaction conditions. |
Integration of Omics Technologies in Mechanistic Studies
While the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, the complete biological impact of these molecules is far more complex. nih.gov Modern 'omics' technologies—proteomics, metabolomics, and transcriptomics—offer a powerful, unbiased approach to comprehensively map the molecular pathways modulated by this compound.
Proteomics: Quantitative proteomics can identify the direct protein targets of a drug and, equally important, reveal off-target interactions and downstream changes in protein expression that contribute to both efficacy and potential side effects. creative-proteomics.comnih.gov Applying techniques like thermal proteome profiling to this compound could confirm its engagement with COX enzymes and uncover novel protein interactors, providing a deeper understanding of its mechanism. elifesciences.org
Metabolomics: This approach analyzes the global profile of small-molecule metabolites in a biological system. For this compound, metabolomics could elucidate its metabolic fate, identify bioactive metabolites, and map the downstream metabolic pathways (e.g., lipid signaling pathways beyond prostaglandins) that are perturbed upon its administration.
Transcriptomics: By measuring changes in gene expression across the genome, transcriptomics can reveal the cellular signaling pathways and transcription factors affected by the compound, offering a broad view of its cellular impact.
| Omics Technology | Research Goal | Potential Insights | Example Technique |
|---|---|---|---|
| Proteomics | Identify direct and indirect protein targets. | Confirmation of COX binding, discovery of novel off-target interactions, understanding of cellular response pathways. creative-proteomics.com | Mass Spectrometry-based Quantitative Proteomics, Thermal Proteome Profiling. elifesciences.org |
| Metabolomics | Characterize metabolic pathways and bioactive metabolites. | Mapping of metabolic fate, identification of active metabolites, understanding impact on lipid and energy metabolism. | Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| Transcriptomics | Analyze global changes in gene expression. | Identification of modulated signaling pathways, understanding of transcriptional regulation effects. | RNA-Sequencing (RNA-Seq). |
Exploration of Novel Preclinical Disease Models for Efficacy Assessment
The evaluation of anti-inflammatory drugs has traditionally relied on conventional animal models, such as carrageenan-induced paw edema or adjuvant-induced arthritis in rodents. ijpras.com While these models have been invaluable, they often fail to fully recapitulate the complexity of human inflammatory diseases. Future research on this compound would benefit significantly from the adoption of more sophisticated and human-relevant preclinical models.
Organ-on-a-chip (OOC) technology is a prime example. These microfluidic devices are lined with living human cells and can simulate the architecture, function, and physiological responses of human organs, including the intestine, liver, and synovial joints. emulatebio.commit.edunih.gov An OOC model of an inflamed synovium, for example, could be used to assess the efficacy of this compound in a system that includes human-specific cell types and biomechanical forces, offering potentially more predictive data than animal models. frontiersin.org
Other advanced models include humanized mice , which are immunodeficient mice engrafted with a functional human immune system. These models are particularly valuable for studying immune-mediated inflammatory diseases and would allow for the assessment of this compound's effect on human immune cell function in vivo.
| Model Type | Description | Advantages | Limitations |
|---|---|---|---|
| Conventional Animal Models | Induction of inflammation in rodents (e.g., rats, mice) to test drug efficacy. ijpras.com | Provides systemic in vivo data; well-established protocols. | Species differences in physiology and immune response; may not fully mimic human disease. |
| Organ-on-a-Chip (OOC) | Microfluidic devices with human cells simulating organ function. emulatebio.comnih.gov | High human relevance, allows for mechanistic studies in a controlled microenvironment. mit.edu | Lacks systemic circulation, complexity is still lower than a whole organism. |
| Humanized Mouse Models | Immunodeficient mice engrafted with human hematopoietic stem cells or tissues. | Allows for the study of drug effects on a functional human immune system in vivo. | Complex to generate, potential for graft-versus-host disease, incomplete immune reconstitution. |
Computational-Experimental Synergy in Drug Discovery and Development
The modern drug discovery pipeline relies heavily on the synergy between computational modeling and experimental validation. jddhs.com This integrated approach can accelerate the development process, reduce costs, and lead to the rational design of superior molecules. For this compound, this synergy offers numerous opportunities for optimization and new discovery.
Molecular Modeling: Techniques like molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with its target proteins (e.g., COX-1 and COX-2) at an atomic level. These models can predict binding affinity and explain selectivity, guiding the design of new derivatives with improved potency or a better selectivity profile. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structure with biological activity, QSAR can predict the efficacy of novel, unsynthesized Alclofenac analogs. This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates. nih.gov
ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of this compound and its potential derivatives. mdpi.com This early-stage virtual screening helps to identify and eliminate candidates with unfavorable pharmacokinetic or toxicological profiles long before costly in vivo studies are undertaken. ljmu.ac.uk
This computational work provides hypotheses that are then tested and validated through focused in vitro and in vivo experiments, creating a feedback loop that refines the computational models and accelerates the path to improved therapeutic agents. jddhs.com
| Phase | Computational Method | Objective | Experimental Validation |
|---|---|---|---|
| Target Interaction | Molecular Docking, Molecular Dynamics | Predict binding mode and affinity to COX-1/COX-2. | In vitro enzyme inhibition assays. |
| Lead Optimization | QSAR, Pharmacophore Modeling | Design novel derivatives with potentially higher efficacy or better selectivity. | Synthesis and biological evaluation of prioritized compounds. |
| Pharmacokinetics | In silico ADME/Tox models | Predict metabolic stability, permeability, and potential toxicity. mdpi.com | In vitro cell-based assays (e.g., Caco-2), animal pharmacokinetic studies. |
Q & A
Q. What are the established synthetic routes for Alclofenac Ethyl Ester, and how can researchers optimize reaction yields?
this compound (CAS 20788-45-8) is synthesized via esterification of the parent carboxylic acid with ethanol under acidic or enzymatic catalysis. Key steps include controlling stoichiometry, temperature, and catalyst selection (e.g., sulfuric acid or lipases like Novozym® 435) . To optimize yields, use a central composite design (CCD) to evaluate variables such as substrate molar ratios, reaction time, and enzyme loading. Kinetic studies, as demonstrated in DHA/EPA ethyl ester synthesis, can identify rate-limiting steps . Validate purity via HPLC or GC-MS, referencing retention indices (RI) for ester identification .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?
Employ chromatographic methods (GC-MS, HPLC) with RI comparisons to confirm structural integrity . For stability studies, use accelerated degradation protocols under varying pH, temperature, and light exposure. Quantify degradation products via mass spectrometry and cross-reference with toxicity databases (e.g., RTECS) to assess safety thresholds . Include detailed experimental parameters (column type, mobile phase, detector settings) to ensure reproducibility .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Refer to toxicity data (e.g., LD50 values and carcinogenicity profiles) from RTECS and medical classifications (ICD-10 code T39.3) to establish exposure limits . Use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods. Document lot-specific Certificates of Analysis (COA) for reagents to trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?
Conduct meta-analyses to identify confounding variables such as dosage variations, model organisms, or assay sensitivity. For example, discrepancies in anti-inflammatory activity may arise from differences in in vitro (e.g., COX inhibition assays) vs. in vivo (rodent edema models) systems. Validate findings using orthogonal methods (e.g., ELISA for cytokine profiling) and ensure statistical rigor via consultation with biostatisticians .
Q. What methodologies address the compound’s bioavailability limitations in preclinical studies?
Develop prodrug formulations or nano-encapsulation strategies to enhance solubility and absorption. Compare ester hydrolysis rates in simulated biological fluids (e.g., plasma esterases) using LC-MS/MS. Reference esterase activity protocols from enzymatic assays, ensuring proper controls for pH and temperature .
Q. How should researchers design experiments to differentiate this compound’s mechanism of action from its parent compound?
Use isotopic labeling (e.g., deuterated ethanol in synthesis) to track metabolic pathways. Combine knock-out animal models (e.g., esterase-deficient mice) with pharmacodynamic profiling to isolate the ester’s unique effects. Cross-validate results using molecular docking studies to assess binding affinity differences .
Methodological Notes
- Data Reproducibility : Document all synthesis and assay conditions (e.g., catalyst batches, incubation times) in supplemental materials, adhering to Beilstein Journal guidelines .
- Ethical Compliance : For in vivo studies, justify sample sizes and humane endpoints per institutional review boards (IRBs), referencing ethical frameworks in experimental design .
- Statistical Validation : Apply ANOVA or mixed-effects models to address inter-experimental variability, with pre-registered analysis plans to reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
